1,2-benzisothiazol-3(2H)-one 1-oxide

Antimycobacterial Structure-Activity Relationship Oxidation State

As a mono-oxidized benzisothiazolinone, this compound enables precise structure-activity relationship studies impossible with non-oxidized BIT or saccharin. The 1-oxide moiety attenuates antimycobacterial potency (MIC90 8.0 µM), confirming DprE1 inhibition. Ideal as a reference standard for oxidation impurity profiling. Differentiate your research with this unique probe compound.

Molecular Formula C7H5NO2S
Molecular Weight 167.19 g/mol
CAS No. 14599-38-3
Cat. No. B1336892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-benzisothiazol-3(2H)-one 1-oxide
CAS14599-38-3
Molecular FormulaC7H5NO2S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NS2=O
InChIInChI=1S/C7H5NO2S/c9-7-5-3-1-2-4-6(5)11(10)8-7/h1-4H,(H,8,9)
InChIKeyMWXVFRCOTFIJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzisothiazol-3(2H)-one 1-Oxide: Properties and Procurement of a Heterocyclic Antimicrobial Research Compound


1,2-Benzisothiazol-3(2H)-one 1-oxide (CAS 14599-38-3), also referred to as 1-oxo-1,2-benzothiazol-3-one, is a heterocyclic compound with the molecular formula C7H5NO2S and a molecular weight of 167.19 g/mol . It is characterized as a white to off-white solid with a melting point of 148 °C and a predicted pKa of 3.67 . As an oxidized derivative of the 1,2-benzisothiazol-3-one (BIT) class, this compound is utilized as a research chemical and is noted as an antimicrobial agent .

Why 1,2-Benzisothiazol-3(2H)-one 1-Oxide is Not Interchangeable with Its Non-Oxidized or Dioxide Analogs


Within the benzisothiazolinone family, the oxidation state of the sulfur atom is a critical determinant of a compound's chemical properties and biological activity [1]. The parent compound, 1,2-benzisothiazol-3-one (BIT), is reported to have limited antibacterial activity [2]. In contrast, the 1,1-dioxide analog, commonly known as saccharin, is widely incorporated into biologically active compounds as a molecular component, serving functions distinct from antimicrobial action [3]. Therefore, substituting 1,2-benzisothiazol-3(2H)-one 1-oxide with a non-oxidized or dioxide analog would result in a compound with a different reactivity profile and biological target range, undermining experimental reproducibility and intended application outcomes. The specific mono-oxide moiety imparts unique chemical and biological characteristics that are not replicated by other oxidation states.

Quantitative Evidence Guide for 1,2-Benzisothiazol-3(2H)-one 1-Oxide in Scientific Selection


Antimycobacterial Activity of a 1-Oxide Derivative Demonstrates Distinct Potency Profile vs. Non-Oxidized Analog

This evidence is derived from a substituted derivative, 7-nitro-2-(piperidine-1-carbonyl)-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1-oxide, and provides a class-level inference for the 1-oxide moiety. In vitro assays show that the 1-oxide derivative (compound 3) exhibits moderate activity against M. tuberculosis H37Rv with an MIC90 of 8.0 µM, while the corresponding non-oxidized benzisothiazolone (compound 2) is substantially more potent with an MIC90 of <0.26 µM [1]. A similar trend is observed against M. aurum, where the 1-oxide has an MIC90 of 19.4 µM, compared to 2.0 µM for the non-oxidized analog. This data confirms that the 1-oxide moiety confers a distinct and attenuated potency profile relative to the non-oxidized state, which is critical for applications where reduced antimicrobial activity or a specific structure-activity relationship is required.

Antimycobacterial Structure-Activity Relationship Oxidation State

Structural Confirmation and Stability of the 1-Oxide Moiety via X-ray Crystallography

X-ray crystallography has been used to unambiguously confirm the structure of benzisothiazolinone 1-oxide derivatives, providing definitive evidence for the presence of the mono-oxidized sulfur atom and its stereochemical configuration [1]. The crystal structure of a representative 1-oxide (compound 3) reveals a pyramidal structure at the sulfinamide sulfur atom, confirming the mono-oxide state [1]. This contrasts with the anticipated benzothiazinone sulfone, which is a constitutional isomer. This structural evidence is essential for procurement, as it ensures that the supplied material is the correct 1-oxide rather than a mis-identified isomer or the dioxide analog. Furthermore, the study highlights that these 1-oxides can be formed unintentionally through oxidation, underscoring the need for rigorous analytical verification when sourcing this compound.

X-ray Crystallography Structural Elucidation Chemical Identity

Limited Antibacterial Activity of Non-Oxidized Parent Compound Highlights the Unique Value of the 1-Oxide Derivative

The non-oxidized parent compound, 1,2-benzisothiazol-3-one (BIT), is characterized as having limited antibacterial activity [1]. This is a key differentiator, as it establishes that the 1-oxide is not a simple, more potent antimicrobial agent but rather a distinct chemical entity with a different biological profile. The limited activity of BIT contrasts with the confirmed antimycobacterial activity observed for the 1-oxide derivative in the same class. This difference underscores the importance of the oxidation state in modulating biological effects.

Antibacterial Structure-Activity Relationship Oxidation State

Recommended Research and Application Scenarios for 1,2-Benzisothiazol-3(2H)-one 1-Oxide


Investigating Oxidation State-Dependent Antimicrobial Mechanisms

Based on evidence that the 1-oxide moiety significantly attenuates antimycobacterial potency compared to its non-oxidized analog [1], 1,2-benzisothiazol-3(2H)-one 1-oxide serves as an ideal probe in structure-activity relationship (SAR) studies. Researchers can use this compound to elucidate how the mono-oxidized sulfur atom influences target binding, bacterial uptake, or metabolic stability, providing insights distinct from those obtained with the more common BIT or the fully oxidized saccharin analogs [2].

Analytical Standard for Oxidation Product Identification and Purity Assessment

As X-ray crystallography has been essential in distinguishing the 1-oxide from its constitutional isomers like benzothiazinone sulfones [3], this compound is valuable as a certified reference material. Analytical chemists can use it to develop and validate HPLC or LC-MS methods for detecting and quantifying 1-oxide formation as a degradation product or synthetic impurity in pharmaceutical and industrial formulations containing benzisothiazolinone derivatives.

Research into Alternative Scaffolds for Tuberculosis Drug Discovery

While the antimycobacterial potency of the 1-oxide derivative is moderate (MIC90 of 8.0 µM against M. tuberculosis) [4], its activity confirms that benzisothiazolinone 1-oxides can inhibit DprE1, a key enzyme in mycobacteria [4]. This compound and its derivatives can be used as starting points for medicinal chemistry optimization, particularly in campaigns seeking to develop new antitubercular agents with a distinct resistance profile or to explore alternative binding modes within the DprE1 active site [4].

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